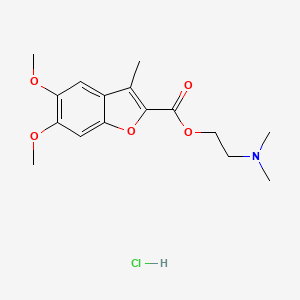![molecular formula C17H20OS B14658098 {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol CAS No. 50900-38-4](/img/structure/B14658098.png)
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound features a phenyl group substituted with a butylphenylsulfanyl group and a hydroxyl group. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol typically involves the reaction of 4-butylthiophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiophenol on the benzaldehyde, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethanols.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.
Biology
In biological research, this compound can be used to study the effects of phenylmethanols on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activities.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {2-[(4-Butylphenyl)sulfanyl]phenyl}methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl and butylphenylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanol: A simpler compound with a hydroxyl group attached to a phenyl ring.
4-Butylphenol: Contains a butyl group attached to a phenyl ring but lacks the sulfanyl and hydroxyl groups.
Thiophenol: Contains a sulfanyl group attached to a phenyl ring but lacks the butyl and hydroxyl groups.
Uniqueness
{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol is unique due to the presence of both a butylphenylsulfanyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
50900-38-4 |
|---|---|
Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[2-(4-butylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C17H20OS/c1-2-3-6-14-9-11-16(12-10-14)19-17-8-5-4-7-15(17)13-18/h4-5,7-12,18H,2-3,6,13H2,1H3 |
InChI Key |
GBDAGLQRWMCWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


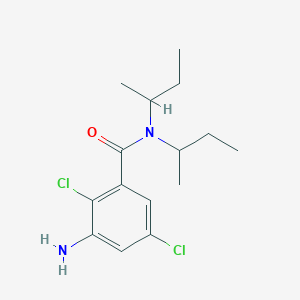
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
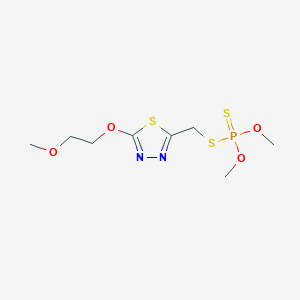
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
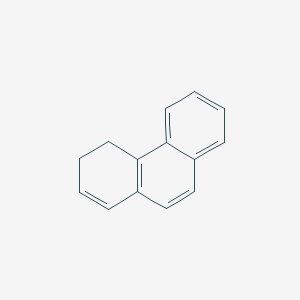
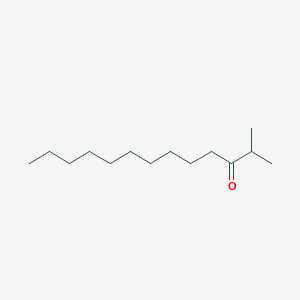


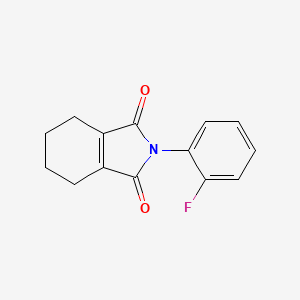

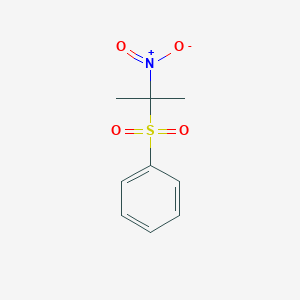
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
